molecular formula C9H10FNO3 B13099223 Ethyl 2-amino-4-fluoro-5-hydroxybenzoate

Ethyl 2-amino-4-fluoro-5-hydroxybenzoate

Cat. No.: B13099223
M. Wt: 199.18 g/mol
InChI Key: NXPLYORORPCJMS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-fluoro-5-hydroxybenzoate is an organic compound with the molecular formula C9H10FNO3. It is a derivative of benzoic acid, characterized by the presence of amino, fluoro, and hydroxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-fluoro-5-hydroxybenzoate typically involves the esterification of 2-amino-4-fluoro-5-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-fluoro-5-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-4-fluoro-5-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-fluoro-5-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, fluoro, and hydroxy groups allows it to form hydrogen bonds and other interactions with biological macromolecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-4-fluoro-5-hydroxybenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and hydroxy groups on the benzene ring allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

ethyl 2-amino-4-fluoro-5-hydroxybenzoate

InChI

InChI=1S/C9H10FNO3/c1-2-14-9(13)5-3-8(12)6(10)4-7(5)11/h3-4,12H,2,11H2,1H3

InChI Key

NXPLYORORPCJMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)F)O

Origin of Product

United States

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